N-(4-Fluorobenzyl)-1-propanamine hydrochloride

Description

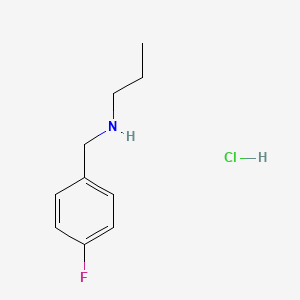

N-(4-Fluorobenzyl)-1-propanamine hydrochloride (CAS: 444326-46-9) is a secondary amine hydrochloride salt characterized by a 4-fluorobenzyl group attached to a propylamine backbone. Its molecular formula is C₁₀H₁₅ClFN, with a molecular weight of 215.69 g/mol. The compound is typically synthesized via nucleophilic substitution or reductive amination reactions, where the fluorine atom on the benzyl ring enhances electronic effects, influencing reactivity and biological interactions .

This compound is utilized in pharmaceutical research as a precursor for drug candidates, particularly in central nervous system (CNS) targeting molecules, due to its ability to cross the blood-brain barrier. Its hydrochloride salt form improves solubility and stability in aqueous media .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h3-6,12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFNGFIZVBAMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-Fluorobenzyl)-1-propanamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(4-Fluorobenzyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Chemical and Biological Applications

1. Chemistry: Building Block for Synthesis

N-(4-Fluorobenzyl)-1-propanamine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation : The compound can be oxidized to form corresponding ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.

- Reduction : It can be reduced to its corresponding amine derivatives using lithium aluminum hydride.

- Substitution : The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, enhancing its versatility in organic synthesis.

2. Biological Activity

The compound exhibits potential biological activities that are being actively researched:

- Antimicrobial Properties : Studies indicate that compounds with similar structures possess antimicrobial activities against various pathogens. The presence of the fluorine atom may enhance these effects by modifying the compound's lipophilicity and ability to penetrate microbial membranes.

- Anticancer Potential : Research has shown that analogs of N-(4-Fluorobenzyl)-1-propanamine can inhibit specific kinases involved in cancer cell proliferation. For example, it has demonstrated efficacy against non-small cell lung cancer (NSCLC) cells through kinase inhibition mechanisms.

- Central Nervous System Activity : Some studies suggest that derivatives of this compound may influence central nervous system activity, potentially serving as leads for developing treatments for neurological disorders.

Anticancer Activity

The following table summarizes the potency of this compound against specific kinases involved in cancer progression:

| Compound Structure | IC50 (µM) | Target |

|---|---|---|

| N-(4-Fluorobenzyl)-1-propanamine | 1.2 | NEK4 Kinase |

| N-(3-Chlorobenzyl)-1-propanamine | 2.5 | NEK4 Kinase |

| N-(2-Methylbenzyl)-1-propanamine | 3.0 | NEK4 Kinase |

Antimicrobial Activity

The following table presents antimicrobial activity data against various pathogens:

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 16 | N-(4-Fluorobenzyl)-1-propanamine |

| Escherichia coli | 32 | N-(4-Fluorobenzyl)-1-propanamine |

| Chlamydia trachomatis | 5.2 | Related Compound |

Case Study 1: Anticancer Research

A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications on the benzyl ring significantly affect their potency against cancer cell lines. For instance, compounds with halogen substitutions showed enhanced anti-proliferative effects on EGFR-mutant NSCLC cells. This case study highlights the importance of chemical modifications in developing effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another research effort, derivatives of N-(4-Fluorobenzyl)-1-propanamine were tested for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, suggesting a potential application in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzyl group enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Ring

The 4-fluorobenzyl group distinguishes this compound from analogs with different halogen or functional group substitutions. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (e.g., F, Cl) : Enhance stability and metabolic resistance compared to electron-donating groups (e.g., methoxy) .

- Halogen Effects : Fluorine’s small size and high electronegativity improve membrane permeability, whereas bulkier halogens like bromo increase molecular weight and steric hindrance .

Amine Chain Modifications

Variations in the amine chain length and branching significantly alter pharmacological profiles:

Key Observations :

- Chain Length : Longer chains (e.g., butanamine) increase lipophilicity but may reduce solubility.

- Functional Groups : Methoxy or cyclic amines (e.g., piperidine) introduce hydrogen-bonding or rigid conformations, critical for target selectivity .

Biological Activity

N-(4-Fluorobenzyl)-1-propanamine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its fluorobenzyl group, which is known to influence its biological activity. The presence of the fluorine atom is significant due to its electronegative properties, which can enhance the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit antimicrobial activities against various pathogens. The presence of the fluorine atom may enhance these effects by modifying the compound's lipophilicity and ability to penetrate microbial membranes.

- Anticancer Potential : Research has shown that analogs of N-(4-Fluorobenzyl)-1-propanamine can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with structural similarities have demonstrated efficacy against non-small cell lung cancer (NSCLC) cells through kinase inhibition mechanisms .

- CNS Activity : Some studies suggest that derivatives of this compound may influence central nervous system (CNS) activity, potentially serving as leads for developing treatments for neurological disorders.

Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications on the benzyl ring significantly affect their potency against cancer cell lines. For example, compounds with halogen substitutions showed enhanced anti-proliferative effects on EGFR-mutant NSCLC cells .

| Compound Structure | IC50 (µM) | Target |

|---|---|---|

| N-(4-Fluorobenzyl)-1-propanamine | 1.2 | NEK4 Kinase |

| N-(3-Chlorobenzyl)-1-propanamine | 2.5 | NEK4 Kinase |

| N-(2-Methylbenzyl)-1-propanamine | 3.0 | NEK4 Kinase |

This table illustrates the varying potency of different analogs against a specific kinase involved in cancer progression.

Antimicrobial Activity

In another study, compounds structurally related to N-(4-Fluorobenzyl)-1-propanamine were tested for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a potential application in treating bacterial infections .

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 16 | N-(4-Fluorobenzyl)-1-propanamine |

| Escherichia coli | 32 | N-(4-Fluorobenzyl)-1-propanamine |

| Chlamydia trachomatis | 5.2 | Related Compound |

Q & A

Q. What analytical techniques are recommended for characterizing N-(4-Fluorobenzyl)-1-propanamine hydrochloride?

To confirm the identity and purity of this compound, use a combination of:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the 4-fluorobenzyl and propanamine moieties.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities (≥98% purity is typical for research-grade materials) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., using exact mass measurements with a tolerance of ±0.05 Da) .

- UV/Vis Spectroscopy : If applicable, λmax values can be predicted using computational tools like ACD/Labs Percepta .

Q. How should this compound be stored to maintain stability?

Q. What solvents are optimal for dissolving this compound in experimental workflows?

- Polar solvents : Water (solubility ~2000 g/L at 20°C for similar hydrochlorides) , methanol, or ethanol.

- Avoid non-polar solvents : Limited solubility in hexane or toluene. Pre-saturate solvents with nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Reaction conditions : Use catalytic hydrogenation or reductive amination with Pd/C or NaBH4 to reduce intermediates .

- By-product mitigation : Employ column chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) to isolate the target compound .

- Kinetic monitoring : Use in situ FTIR or HPLC to track reaction progress and adjust stoichiometry in real time .

Q. How can spectroscopic data discrepancies in derivatives of this compound be resolved?

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., ChemSpider or ACD/Labs Percepta) .

- Isotopic labeling : Use deuterated solvents or 13C-labeled analogs to distinguish overlapping signals .

- Crystallography : Resolve ambiguous structures via X-ray diffraction of single crystals grown in optimized solvent systems .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme inhibition : Test against targets like monoamine oxidases (MAOs) or kinases using fluorometric or colorimetric substrates .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with Scatchard analysis for affinity calculations .

- Cytotoxicity screening : Use MTT or resazurin assays in cell lines (e.g., HEK293 or SH-SY5Y) to assess therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.